LEXIPAFANT

Description

Historical Context of Platelet-Activating Factor (PAF) Discovery and its Biological Significance

Platelet-activating factor (PAF) is a potent phospholipid mediator first described in the scientific literature in the late 1960s encyclopedia.pubnih.govresearchgate.net. Initially identified as a substance released by leukocytes that caused antigen-induced histamine (B1213489) release from rabbit platelets, it was later found to induce vasoactive amine release in platelets encyclopedia.pubnih.govresearchgate.net. The term "platelet-activating factor" was coined in 1972, reflecting its observed effects on platelets nih.govresearchgate.net. The structural elucidation of PAF was achieved in 1979 nih.govresearchgate.net.

PAF is produced by a variety of cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages, particularly in response to specific stimuli wikipedia.org. It is considered one of the most potent lipid mediators known encyclopedia.pub. PAF plays crucial roles in a wide range of biological processes, both physiological and pathophysiological encyclopedia.pubguidetopharmacology.orgmdpi.com. Physiologically, it is involved in processes such as reproduction, including ovulation, fertilization, and sperm motility, as well as modulating cardiovascular function and hemostasis wikipedia.orgmdpi.com. Pathophysiologically, PAF is a key mediator in inflammation, allergy, thrombosis, and anaphylaxis wikipedia.orgmdpi.compatsnap.com. It is implicated in conditions such as cardiovascular diseases, respiratory disorders like asthma and COPD, gastrointestinal issues, and neuroinflammation mdpi.compatsnap.comimrpress.com. PAF exerts its effects by binding to specific G protein-coupled receptors, primarily the platelet-activating factor receptor (PAF-R) mdpi.compatsnap.comguidetopharmacology.org.

Overview of Platelet-Activating Factor Receptor (PAF-R) Antagonism as a Therapeutic Strategy

Given the wide-ranging and often detrimental effects of excessive PAF activity in various diseases, the development of PAF-R antagonists has emerged as a significant therapeutic strategy patsnap.comimrpress.com. By blocking the interaction between PAF and its receptor, these antagonists aim to prevent the downstream signaling cascades that lead to inflammation, platelet aggregation, and other adverse physiological responses patsnap.com.

PAF-R antagonists can broadly be classified as either receptor antagonists, which directly bind to and block the PAF-R, or synthesis inhibitors, which reduce the production of PAF patsnap.com. The focus on receptor antagonism allows for the direct inhibition of PAF's effects at the cellular level. Research into PAF-R antagonists has explored their potential in treating conditions characterized by inflammation and thrombosis, including cardiovascular events, respiratory diseases, and severe inflammatory responses mdpi.compatsnap.com. In experimental models, blocking PAF-R has shown promise in reducing tumor growth and enhancing the efficacy of chemo- and radiotherapy by mitigating tumor cell repopulation elsevier.esnih.gov.

Lexipafant (B1675196) as a Prototypical Platelet-Activating Factor Receptor Antagonist in Academic Investigation

This compound (also known as BB-882 or Zacutex) is a synthetic compound that has been extensively investigated in academic research as a potent and selective antagonist of the platelet-activating factor receptor wikipedia.orgmedchemexpress.com. Its development and study have provided valuable insights into the potential of PAF-R antagonism. Despite its investigation in clinical trials for conditions like acute pancreatitis and sepsis, where results were mixed or did not show significant improvement in primary endpoints like mortality, this compound has continued to be utilized as a model PAF inhibitor in pharmacology research wikipedia.orgresearchgate.netasm.orgwjgnet.com.

Chemical Classification and Structural Derivation (e.g., Imidazole (B134444) Derivative)

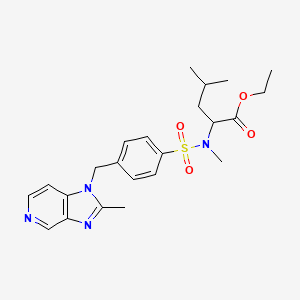

This compound has the chemical formula C23H30N4O4S and a molecular weight of approximately 458.6 g/mol nih.gov. Its IUPAC name is ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate nih.gov.

This compound is classified as an imidazole derivative karger.comnih.gov. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound's structure incorporates a substituted imidazole[4,5-c]pyridine group linked to a sulfonylamino-phenyl moiety and a modified leucine (B10760876) ethyl ester group nih.gov. This chemical structure contributes to its ability to bind to and antagonize the PAF receptor karger.com. It has been noted that this compound is considerably more potent than some other PAF antagonists and exhibits a greater affinity for the human platelet PAF receptor than PAF itself asm.orgkarger.com.

Rationale for Initial Development and Research Focus

The initial rationale for developing this compound stemmed from the understanding of PAF's central role as a mediator in inflammatory and thrombotic processes implicated in various diseases patsnap.comelsevier.eswikipedia.orgkarger.com. Researchers sought to develop a compound that could effectively block the actions of PAF by antagonizing its receptor, thereby potentially mitigating the severity of conditions driven by excessive PAF signaling patsnap.comkarger.com.

The research focus on this compound in academic settings has centered on exploring its pharmacological properties, its efficacy in various experimental models of inflammation and disease, and its potential to modulate the inflammatory response wikipedia.orgkarger.comnih.gov. Studies investigated its effects on inflammatory markers and organ function in conditions like acute pancreatitis, where PAF is believed to amplify the systemic inflammatory response syndrome (SIRS) karger.comoup.comamazonaws.com. While clinical trial outcomes in certain conditions did not always meet primary endpoints, the academic investigation of this compound has been crucial in advancing the understanding of PAF-R antagonism as a therapeutic concept and in characterizing the biological activities of this specific antagonist wikipedia.orgresearchgate.netwjgnet.com. Experimental studies consistently showed that PAF antagonist administration could reduce inflammatory changes in models of acute pancreatitis karger.com.

Research Findings Examples (from search results within scope):

| Study Type | Condition Studied | Key Finding (within scope) | Source |

| Phase II Clinical Trial | Human Acute Pancreatitis | Significant reduction in the incidence of organ failure and total organ failure score at 72 hours with this compound treatment. | oup.comdoi.org |

| Phase II Clinical Trial | Human Acute Pancreatitis | This compound treatment significantly reduced serum IL-8 and caused a decline in IL-6 on day 1. | oup.comdoi.org |

| Experimental Studies (General) | Acute Pancreatitis | PAF antagonist administration reduced pancreatic inflammation and edema and lowered serum pancreatic enzyme levels. | karger.com |

| Experimental Models | Tumor Growth | Blocking PAFR with selective antagonists reduced tumor growth and increased animal survival. | elsevier.esnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRXDPFOYJSPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869890 | |

| Record name | Ethyl N-methyl-N-{4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]benzene-1-sulfonyl}leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Lexipafant

Mechanism of PAF-R Antagonism by Lexipafant (B1675196)

The primary mechanism of action for this compound involves its direct and competitive antagonism of the platelet-activating factor receptor (PAF-R). By occupying the receptor's binding site, this compound effectively prevents the endogenous ligand, PAF, from initiating its biological effects.

This compound demonstrates a high affinity and marked selectivity for the PAF receptor. nih.gov It has been shown to be a more potent antagonist for the human platelet PAF-R than PAF itself. nih.gov This strong, specific binding allows it to effectively compete with and displace PAF, thereby preventing receptor activation.

Table 1: Receptor Binding and Functional Antagonism of this compound

| Parameter | Value | Cell Type/Assay |

|---|---|---|

| Binding Affinity | High | Human Platelet PAF-R |

| Potency | More potent than other PAF receptor antagonists | - |

This interactive table summarizes the key characteristics of this compound's interaction with the PAF receptor.

The platelet-activating factor receptor is a G-protein coupled receptor that, upon activation by PAF, triggers multiple intracellular signaling pathways. nih.govpatsnap.comresearchgate.net By blocking this receptor, this compound prevents the initiation of these downstream cascades. This blockade inhibits the activation of inflammatory cells and the release of other inflammatory mediators. patsnap.com Consequently, this compound has been shown to reduce the levels of systemic inflammatory cytokines, such as Interleukin-1 (IL-1). nih.govnih.gov

Modulation of Cellular Responses by this compound

The antagonism of the PAF receptor by this compound leads to a significant modulation of various cellular activities, particularly those integral to the inflammatory process.

This compound has a pronounced impact on the activation and subsequent functions of key inflammatory cells, including neutrophils and monocytes/macrophages.

Platelet-activating factor is a known potentiator of polymorphonuclear leukocyte (PMN), or neutrophil, functions. nih.gov this compound has been demonstrated to inhibit these PAF-enhanced neutrophil activities in a dose-dependent manner. nih.gov Specifically, it inhibits the generation of superoxide (B77818) radicals (.O2-), the expression of the adhesion molecule CD11b, and the release of elastase. nih.govnih.gov The inhibition of these functions suggests this compound can mitigate the inflammatory response mediated by activated neutrophils. nih.gov

Table 2: Inhibitory Concentration (IC50) of this compound on Neutrophil Functions

| Inhibited Function | IC50 (µM) |

|---|---|

| Superoxide (.O2-) Generation | 0.046 |

| Elastase Release | 0.05 |

| CD11b Expression | 0.285 |

Data from a study on PAF-enhanced neutrophil functions, demonstrating the dose-dependent inhibitory effects of this compound. nih.gov

Monocytes and macrophages are central cells of the innate immune system that are responsible for recognizing inflammatory stimuli and producing pro-inflammatory cytokines. researchgate.net By blocking the PAF receptor, this compound can modulate the activity of these cells. Research has shown that PAF antagonism with this compound can lead to a reduction in the severity of systemic inflammation by decreasing the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| CD11b |

| Elastase |

| Interleukin-1 (IL-1) |

| Interleukin-1 beta (IL-1β) |

| This compound |

| Platelet-activating factor (PAF) |

| Superoxide (.O2-) |

Influence on Pro-inflammatory Cytokine and Chemokine Production

This compound has been observed to influence the production of several key pro-inflammatory cytokines, thereby mitigating the systemic inflammatory response. This modulation is a critical aspect of its pharmacological profile, particularly in conditions characterized by a cytokine storm, such as severe acute pancreatitis.

Research has demonstrated that this compound can attenuate the expression of several interleukins involved in the inflammatory process.

In a randomized, double-blind, phase II clinical trial involving patients with acute pancreatitis, treatment with this compound was shown to have a notable impact on interleukin levels. The study revealed a significant reduction in serum levels of Interleukin-8 (IL-8), a potent chemoattractant and activator of neutrophils. Furthermore, the levels of Interleukin-6 (IL-6), a pleiotropic cytokine with a central role in inflammation and the acute phase response, were observed to decline on the first day of treatment in the this compound group. Another multicenter, randomized trial also reported that Interleukin-8 decreased more rapidly in patients receiving this compound compared to placebo.

Preclinical studies have also supported these findings. In a rat model of acute pancreatitis, treatment with this compound was associated with a decrease in the systemic concentrations of Interleukin-1 (IL-1).

| Interleukin | Effect of this compound | Study Type |

|---|---|---|

| Interleukin-1 (IL-1) | Decreased systemic concentrations | Animal Model (Rats) |

| Interleukin-6 (IL-6) | Declined on day 1 of treatment | Phase II Clinical Trial |

| Interleukin-8 (IL-8) | Significantly reduced serum levels (p=0.038) | Phase II Clinical Trial |

| Interleukin-8 (IL-8) | More rapid decrease in levels (p<0.05) | Multicenter Clinical Trial |

Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine in the initiation and propagation of the inflammatory response. It is a key mediator in the systemic inflammatory response syndrome (SIRS) and has been implicated in the pathogenesis of organ dysfunction in severe inflammatory conditions.

Animal studies have indicated that this compound can suppress the secretion of TNF-α. In a murine model of mild, edematous acute pancreatitis, the administration of this compound was found to reduce serum levels of TNF-α. This suggests that by antagonizing the PAF receptor, this compound can interfere with the signaling pathways that lead to the production and release of this potent pro-inflammatory cytokine.

| Cytokine | Effect of this compound | Study Type |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced serum levels | Animal Model (Mice) |

Preclinical Research and Experimental Models Investigating Lexipafant S Pharmacological Activity

In Vitro Studies Characterizing Lexipafant's Anti-PAF Properties

In vitro studies have been fundamental in establishing the direct interaction of This compound (B1675196) with the PAF receptor and its subsequent effects on cellular inflammatory responses.

This compound was specifically designed to bind to the Platelet-Activating Factor receptor (PAF-R) nih.gov. Its potency as a PAF antagonist has been demonstrated in various in vitro studies, including PAF receptor binding assays using human platelet membranes. asm.org These assays have shown that this compound is a highly potent antagonist of PAF. asm.org

Notably, in a PAF receptor binding assay conducted on human platelet membranes, this compound exhibited a binding affinity for the receptor that was seven times more avid than that of native PAF itself. asm.org It has been shown to be considerably more potent than other PAF receptor antagonists, with a much greater affinity for its binding site on human platelet PAF-R than PAF. nih.gov

Table 1: Comparative Binding Affinity of this compound

| Compound | Target Receptor | Relative Binding Affinity |

|---|

Cellular assays have further confirmed this compound's ability to inhibit the inflammatory cascade initiated by PAF. In experimental settings, this compound has been shown to modulate the production and levels of key inflammatory cytokines. For instance, preclinical studies demonstrated that this compound could reduce the production of Tumor Necrosis Factor (TNF) by 40% compared to placebo-treated controls in animal models of endotoxin-induced sepsis. asm.org Other studies have shown that treatment with this compound can lead to a reduction in the systemic concentration of Interleukin-1 (IL-1). nih.gov Research in murine models of acute pancreatitis also showed that PAF antagonism with this compound reduced serum levels of cytokines like TNF-alpha and IL-1beta. nih.gov

Table 2: Effect of this compound on Inflammatory Biomarkers in Preclinical Models

| Biomarker | Model System | Observed Effect | Citation |

|---|---|---|---|

| TNF-alpha | Murine Model (Acute Pancreatitis) | Reduction in serum levels | nih.gov |

| IL-1beta | Murine Model (Acute Pancreatitis) | Reduction in serum levels | nih.gov |

| IL-1 | Rat Model (Pancreatitis) | Reduction in systemic concentration | nih.gov |

In Vivo Animal Models of Disease Pathogenesis and this compound Intervention

The therapeutic potential of this compound has been extensively evaluated in various in vivo animal models, with a significant focus on acute pancreatitis, a condition where PAF is implicated as a key mediator.

Animal models of acute pancreatitis, often induced by substances like cerulein, have been instrumental in demonstrating the protective effects of this compound against both systemic and local inflammation. nih.govnih.gov

Platelet-activating factor is known to be a key mediator in the progression of severe acute pancreatitis, contributing to the development of a systemic inflammatory response. nih.govresearchgate.net Preclinical studies have tested the hypothesis that a potent PAF antagonist like this compound could dampen SIRS and reduce subsequent organ failure. researchgate.net

In a murine model of mild, edematous acute pancreatitis, therapeutic treatment with this compound was shown to reduce the severity of systemic inflammation. nih.gov This was evidenced by a significant reduction in serum cytokines, specifically TNF-alpha and IL-1beta. nih.gov Furthermore, the treatment led to decreased lung myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and a component of the systemic inflammatory response. nih.gov These findings suggest that PAF antagonism can effectively reduce systemic inflammatory components in experimental acute pancreatitis. nih.gov

A major cause of mortality in severe acute pancreatitis is the development of multiple organ dysfunction syndrome. tandfonline.com In vivo studies have shown that this compound can mitigate organ injury in various experimental models of pancreatitis.

Lung Injury: Pulmonary dysfunction is a dominant component of organ failure in severe acute pancreatitis. tandfonline.com PAF appears to play a major role in experimental pancreatitis-associated pulmonary injury. tandfonline.com In animal models, treatment with this compound has been shown to reduce lung MPO activity, indicating an amelioration of pancreatitis-associated lung injury. nih.gov

Liver Injury: this compound has demonstrated protective effects against liver injury in animal models. It can prevent liver ischemia/reperfusion injury and reduce the severity of the inflammatory response to liver injury induced by bile duct ligation in rats. nih.gov

Intestinal Dysfunction: Treatment with this compound has been found to reduce the severity of pancreatitis-associated intestinal dysfunction in animal studies. nih.gov

Table 3: Summary of this compound's Effects on Organ Dysfunction in Animal Models of Acute Pancreatitis

| Organ System | Pathological Feature | Effect of this compound | Citation |

|---|---|---|---|

| Lungs | Increased Myeloperoxidase (MPO) Activity | Reduction | nih.gov |

| Pancreatitis-Associated Pulmonary Injury | Amelioration | tandfonline.com | |

| Liver | Ischemia/Reperfusion Injury | Prevention | nih.gov |

| Inflammatory response from bile duct ligation | Reduction | nih.gov |

| Intestines | Pancreatitis-Associated Dysfunction | Reduction in severity | nih.gov |

Investigations in Sepsis and Endotoxin-Induced Injury Models

This compound has been investigated as a potential therapeutic agent in sepsis and endotoxin-induced injury due to the role of PAF as a mediator in the septic response. nih.gov Sepsis is characterized by a dysregulated host response to infection, often involving a surge of proinflammatory cytokines, which can lead to life-threatening organ dysfunction. mdpi.com Animal studies of endotoxin-induced sepsis showed that this compound could reduce the production of Tumor Necrosis Factor (TNF) by 40% compared to placebo. nih.gov

However, a randomized, placebo-controlled study in patients with severe sepsis did not demonstrate that this compound significantly lowered the levels of proinflammatory cytokines such as TNF-α, IL-6, or IL-8 compared to placebo. nih.gov There was also no evidence that the drug affected clinical or biochemical measures of disease severity. nih.gov This suggests that while PAF is a component of the complex inflammatory cascade in sepsis, blocking its receptor alone may not be sufficient to alter the clinical course in human patients. nih.govd-nb.infomdpi.com

Research on Ischemia/Reperfusion Injury Models (e.g., Liver, Gut)

This compound has shown beneficial effects in preclinical models of ischemia/reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. nih.govnih.govmdpi.comjbr-pub.org.cn

In a rat model of intestinal I/R, pretreatment with this compound prevented the increase in gut endothelial and epithelial barrier permeability. nih.govkarger.com Specifically, it reduced the leakage of albumin from the blood to the intestinal lumen and vice versa. nih.govkarger.com this compound also decreased the incidence of enteric bacterial translocation, a serious complication of gut barrier dysfunction. nih.govkarger.com Furthermore, the study noted that this compound partly prevented I/R-associated distant organ injury, such as in the lungs and liver. nih.gov

In a model of hepatic I/R injury, pretreatment with this compound resulted in a significant reduction of malondialdehyde (MDA) levels, a marker of oxidative stress, and lower liver damage scores compared to the control I/R group. nih.gov It also led to a significant decrease in serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and lactic dehydrogenase (LDH), all indicators of liver cell damage. nih.gov These findings suggest that PAF is an important mediator in the pathogenesis of I/R injury in both the gut and the liver and that PAF antagonists like this compound may be a potential therapeutic strategy. nih.govnih.govnih.govfrontiersin.org

Exploration in Neuroinflammation Models (e.g., Blood-Brain Barrier Integrity, Neuronal Damage Contexts)

The role of Platelet-Activating Factor (PAF) as a potent phospholipid mediator in inflammatory processes suggests its potential involvement in neuroinflammation. Pathological conditions in the central nervous system (CNS) often involve inflammatory cascades that can lead to neuronal damage and compromise the integrity of the blood-brain barrier (BBB). Consequently, PAF antagonists like this compound have been considered for their therapeutic potential in these contexts.

Preclinical evidence implicates PAF in the delayed biochemical changes that contribute to tissue damage following traumatic brain injury (TBI). nih.gov In experimental models, PAF has been shown to alter the blood-brain barrier, which is a critical event in the progression of secondary injury after neurotrauma. nih.gov Research using a fluid percussion-induced TBI model in rats has demonstrated that PAF receptor antagonists can significantly enhance neurological recovery. nih.gov Pre-treatment with PAF antagonists was found to limit alterations in tissue water content, a marker of edema which is often associated with BBB breakdown. nih.gov Furthermore, these antagonists reduced the post-traumatic increase in extracellular glycine (B1666218) levels in the hippocampus, an amino acid that can act as a neuromodulator and may be involved in excitotoxic neuronal damage. nih.gov These findings highlight that antagonism of the PAF receptor is a relevant strategy for mitigating neuronal damage and maintaining BBB integrity after brain trauma.

Additionally, there is evidence suggesting that various inflammatory mediators, including PAF, may contribute to the neuronal injury observed in HIV-associated cognitive impairment. johnshopkins.edu While direct preclinical studies extensively detailing the use of this compound in specific neuroinflammation models are not abundant, the established role of PAF in CNS pathophysiology provides a strong rationale for its investigation in these conditions. The ability of PAF antagonists to mitigate key pathological events in brain injury models underscores the potential of compounds like this compound to protect against neuronal damage and support blood-brain barrier integrity.

Other Experimental Pathological Conditions Explored with this compound

This compound has been extensively evaluated in a variety of preclinical models for systemic inflammatory conditions, most notably acute pancreatitis, ischemia-reperfusion injury, and sepsis.

Acute Pancreatitis: A substantial body of preclinical research has focused on the role of PAF in the pathogenesis of acute pancreatitis and the therapeutic potential of this compound. In animal models, this compound has been shown to improve the inflammation associated with acute pancreatitis. mdpi.com Specifically, in a rat model of severe acute pancreatitis induced by sodium taurodeoxycholate, treatment with this compound reduced the severity of intestinal dysfunction associated with the condition. This improvement was linked to a decrease in systemic concentrations of the pro-inflammatory cytokine Interleukin-1 (IL-1) and reduced local recruitment of leukocytes. technologynetworks.com In a murine model of mild, edematous pancreatitis, this compound administration was found to reduce serum levels of cytokines TNF-α and IL-1β, as well as decrease lung myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and inflammation in the lungs. nih.gov However, in other experimental models of severe necrotizing pancreatitis in rats, this compound administration did not improve survival rates or lessen the histological severity of the disease, suggesting its efficacy may depend on the specific model and the severity of the pancreatitis. jpreventionalzheimer.com

Ischemia-Reperfusion (I/R) Injury: PAF is considered a pivotal mediator in the pathogenesis of tissue damage caused by ischemia-reperfusion (I/R). Preclinical studies have investigated this compound's ability to protect against I/R-associated organ dysfunction. In a rat model of intestinal I/R, pretreatment with this compound was shown to prevent the increase in intestinal mucosal endothelial and epithelial permeability. nih.gov The compound reduced the leakage of albumin and fluorescein (B123965) isothiocyanate dextran, indicating a protective effect on the gut barrier. nih.gov Furthermore, this compound administration decreased the incidence of bacterial translocation from the gut, a serious complication of I/R injury. nih.govfrontiersin.org The protective effects of this compound also extended to distant organs. In the same intestinal I/R model, the compound partly prevented changes in pulmonary and liver albumin leakage, suggesting a reduction in distant organ injury. nih.gov This was associated with a decrease in pulmonary MPO content, implying reduced neutrophil sequestration in the lungs. This compound has also been shown to prevent liver I/R injury. frontiersin.org

| Pathological Condition | Animal Model | Key Findings |

| Neurotrauma | Rat (Fluid Percussion Injury) | PAF antagonists enhanced neurological recovery, limited tissue edema, and reduced extracellular glycine levels. nih.gov |

| Acute Pancreatitis | Rat (Sodium Taurodeoxycholate-induced) | Reduced intestinal barrier dysfunction, lowered systemic IL-1 levels, and decreased local leukocyte recruitment. technologynetworks.com |

| Mouse (Cerulein-induced) | Reduced serum TNF-α and IL-1β, and decreased lung myeloperoxidase (MPO) activity. nih.gov | |

| Rat (Necrotizing Pancreatitis) | Failed to improve survival or lessen histological severity. jpreventionalzheimer.com | |

| Ischemia-Reperfusion | Rat (Intestinal I/R) | Prevented increased gut barrier permeability, reduced bacterial translocation, and decreased distant organ (lung, liver) injury. nih.govfrontiersin.org |

| Sepsis | Animal (Endotoxin-induced) | Reduced TNF production. |

Lexipafant S Role in Elucidating Platelet Activating Factor Signaling Pathways

Contributions to Understanding PAF's Central Role in Systemic Inflammatory Responses and Multiple Organ Dysfunction

Research utilizing Lexipafant (B1675196) has underscored the critical involvement of PAF in the pathogenesis of systemic inflammatory response syndrome (SIRS) and subsequent multiple organ dysfunction syndrome (MODS) karger.comresearchgate.netprimescholars.combmj.com. PAF is recognized as a potent phospholipid mediator that is released by various cell types involved in host defense, including platelets, endothelial cells, neutrophils, monocytes, and macrophages wikipedia.org. Its production can be significantly increased by inflammatory stimuli wikipedia.org. Studies have shown that PAF amplifies the activity of key mediators of SIRS bmj.comul.ie.

In experimental models of severe acute pancreatitis, a condition often leading to SIRS and MODS, this compound has been shown to reduce the severity of systemic inflammation nih.gov. By blocking PAF-mediated inflammatory injury, PAF receptor antagonists like this compound were hypothesized to improve outcomes in conditions like acute pancreatitis researchgate.net. Acute pancreatitis causes the release of PAF, which induces systemic effects contributing to circulatory disturbances and multiple organ failure karger.comresearchgate.netnih.gov. This compound has been observed to reduce organ failure scores in patients with severe acute pancreatitis in some clinical trials, although its effect on mortality has been inconsistent karger.comscite.aibmj.comul.ie.

Insights into PAF-Mediated Vascular Permeability and Microcirculatory Disturbances

This compound has been instrumental in revealing PAF's role in increasing vascular permeability and causing microcirculatory disturbances primescholars.comnih.govwjgnet.com. PAF is a lipid molecule that not only activates platelets but also activates and attracts neutrophils and increases the permeability of capillary endothelium karger.com. Increased vascular permeability induced by PAF may be linked to endothelial cell activation, expression of adhesion molecules, and leukocyte activation wjgnet.com.

Studies using this compound in models of intestinal ischemia and reperfusion, a condition associated with gut barrier dysfunction and distant organ injury, demonstrated that PAF plays an important role in triggering endothelial and epithelial barrier dysfunction karger.comcapes.gov.br. This compound prevented the increase in albumin leakage from blood into the mucosal interstitium and intestinal lumen, as well as the passage of albumin from the gut lumen to blood karger.comnih.gov. This suggests that PAF contributes to the compromised integrity of both endothelial and epithelial barriers in the gut karger.comnih.gov. Furthermore, this compound has been shown to ameliorate the severity of pancreatic microvascular endothelial barrier dysfunction in experimental settings nih.gov.

Elucidation of PAF Interactions with Other Pro-inflammatory Mediators (e.g., Cytokines, Phospholipase A2)

Research with this compound has helped to elucidate the complex interactions between PAF and other pro-inflammatory mediators, such as cytokines and phospholipase A2 (PLA2) karger.comresearchgate.net. PAF can prime and amplify the production of cytokines like IL-1, IL-6, and TNF-alpha through positive feedback control mechanisms karger.comimrpress.com. It also interacts with PLA2 karger.com.

In models of acute pancreatitis, this compound has been shown to reduce serum levels of pro-inflammatory cytokines like TNF-alpha and IL-1beta nih.gov. It also suppressed the rise in plasma levels of inflammatory markers such as E-selectin and IL-8 in patients with severe acute pancreatitis karger.comul.ietandfonline.com. This indicates that PAF contributes to the cytokine cascade observed in inflammatory conditions researchgate.nettandfonline.com. PAF-R stimulation is linked to phosphoinositide metabolism via a G-protein coupled to phospholipases C and A2 researchgate.netmdpi.com. PAF's synthesis from lyso-PAF involves PLA2, and the remodeling pathway, activated by inflammatory agents, is considered a primary source of PAF under pathological conditions wikipedia.org. PAF can also up-regulate plasma and tissue PAF-acetylhydrolase activity lipidmaps.org.

Establishment of this compound as a Key Pharmacological Tool for PAF-R Biology Research

This compound has been established as a key pharmacological tool for studying PAF-R biology due to its potency and selectivity as a PAF receptor antagonist wikipedia.orgmedchemexpress.com. It is a molecule specifically designed to bind to the PAF receptor and has demonstrated a greater affinity for the human platelet PAF receptor than PAF itself scite.ai.

Despite its lack of widespread clinical approval for certain conditions like severe acute pancreatitis, this compound continues to be valuable in research for understanding the mechanisms mediated by PAF and its receptor wikipedia.orgnih.gov. Its use in numerous experimental studies has provided significant insights into the pathological roles of PAF in various inflammatory conditions, including acute pancreatitis, ischemia-reperfusion injury, and systemic inflammatory responses nih.govnih.govkarger.comcapes.gov.brtandfonline.com. This compound's ability to block PAF-R activation allows researchers to isolate and study the specific effects of PAF signaling pathways, contributing to a deeper understanding of inflammatory processes and potential therapeutic targets nih.govimrpress.comimrpress.com.

Comparative Analysis with Other Platelet Activating Factor Antagonists in Research Settings

Structural Diversity and Chemical Classes of Synthetic PAF-R Antagonists

Imidazolyl Derivatives : Lexipafant (B1675196) belongs to this class of heterocyclic compounds. nih.gov Its structure is specifically designed to bind to the PAF receptor with high affinity.

Hetrazepine Derivatives : This class includes well-studied antagonists such as WEB 2086, Apafant, and Bepafant. nih.govopnme.comopnme.com These are often thienotriazolodiazepines, a structure that, despite a superficial resemblance to benzodiazepines, has been modified to target the PAF receptor with high specificity and minimal central nervous system activity. opnme.com

Natural Product-Derived Antagonists : Although many antagonists are synthetic, some are derived from natural sources. A prominent example is the ginkgolide BN 52021, which is isolated from the Ginkgo biloba tree. nih.govnih.gov

Other Classes : The broader family of PAF-R antagonists also includes compounds from other chemical groups like thiazolidine (B150603) and pyrrolothiazole derivatives, contributing to the structural variety of molecules developed to target the PAF receptor. nih.gov

This structural variability is a key factor in the differing pharmacological profiles observed among these antagonists. nih.gov

Relative Potency and Receptor Binding Affinity Comparisons among Antagonists

The efficacy of a PAF-R antagonist is fundamentally linked to its potency and its affinity for the receptor. This compound has been demonstrated to be a highly potent antagonist with a greater affinity for the human platelet PAF receptor than PAF itself. nih.gov Comparisons of receptor binding affinity (Ki or Kd) and functional inhibitory potency (IC50) reveal a spectrum of activity across different chemical classes.

For instance, Apafant, a thienotriazolodiazepine, displaces PAF from its receptor with an equilibrium dissociation constant (KD) of 15 nM. opnme.comopnme.com Other potent antagonists include BN 52021 and WEB 2170, which exhibit IC50 values of 0.03 µM and 0.02 µM, respectively, for inhibiting PAF-induced platelet aggregation. nih.gov

It is crucial to note that the binding affinity and inhibitory potency of these antagonists can show significant variation depending on the species being studied. Research comparing the inhibition of [3H]PAF-binding to human and pig platelets found considerable differences in the rank order of potency for various antagonists, suggesting species-dependent differences at the receptor level. nih.gov

Table 1: Comparative Potency of Selected PAF-R Antagonists

| Antagonist | Chemical Class | Potency Measurement | Value | Species/Assay |

|---|---|---|---|---|

| This compound | Imidazolyl Derivative | IC50 (Elastase Release) | 0.05 µM | Human PMNs researchgate.net |

| This compound | Imidazolyl Derivative | IC50 (O2- Production) | 0.046 µM | Human PMNs researchgate.net |

| Apafant | Hetrazepine | KD | 15 nM | Human Platelets opnme.com |

| WEB 2170 | Hetrazepine | IC50 | 0.02 µM | Platelet Aggregation nih.gov |

| BN 52021 | Ginkgolide (Natural) | IC50 | 0.03 µM | Platelet Aggregation nih.gov |

| Rupatadine | - | IC50 | 0.26 µM | Platelet Aggregation nih.gov |

This table is interactive and can be sorted by column.

Distinctive Preclinical Pharmacological Profiles of this compound versus Other PAF-R Antagonists

Beyond receptor binding, the preclinical pharmacological profiles of PAF-R antagonists reveal distinct therapeutic potentials.

This compound has a well-defined profile centered on mitigating inflammatory responses, particularly those mediated by polymorphonuclear leukocytes (PMNs). In preclinical studies, this compound was shown to inhibit PAF-enhanced PMN superoxide (B77818) production, CD11b expression, and elastase release in a dose-dependent manner. researchgate.net This specific action on neutrophil activation supports its potential to reduce the severity of inflammatory injury. researchgate.net Furthermore, in animal models of acute pancreatitis, this compound reduces the severity of systemic inflammation by lowering serum levels of cytokines like TNF-α and IL-1β, as well as decreasing lung myeloperoxidase activity, an indicator of neutrophil infiltration. nih.govnih.gov

In contrast, other PAF-R antagonists exhibit different preclinical characteristics:

BN 52021 : This ginkgolide, besides being a potent PAF-R antagonist, also acts as a non-competitive GABA receptor antagonist. This secondary activity represents a significant point of pharmacological differentiation from this compound. nih.gov

Hetrazepines (Apafant/Bepafant) : These compounds have shown strong efficacy in preclinical models of anaphylactic shock and inflammation, such as PAF-induced paw edema. opnme.com A key feature of their profile is low brain exposure and a lack of the benzodiazepine-like effects that might be expected from their chemical structure, highlighting their specificity for peripheral PAF receptors. opnme.com

The differences in preclinical profiles underscore that while these compounds share a common target, their structural diversity leads to distinct biological effects and potential therapeutic applications.

Methodological Approaches in Lexipafant Research

Design and Execution of In Vitro Studies for Ligand-Receptor Interactions

The in vitro evaluation of Lexipafant (B1675196) has been crucial in defining its pharmacological profile as a PAF receptor antagonist. A key objective of these studies has been to quantify its binding affinity for the PAF receptor and to characterize its functional inhibition of PAF-induced cellular responses. This compound was specifically engineered to bind to the platelet-activating factor receptor (PAF-R) and has demonstrated a significantly higher affinity for the human platelet PAF-R than PAF itself. nih.gov

One methodological approach has been the use of competitive binding assays. These assays typically involve incubating cell membranes expressing the PAF receptor with a radiolabeled PAF ligand in the presence of varying concentrations of this compound. The ability of this compound to displace the radiolabeled ligand provides a measure of its binding affinity, often expressed as an inhibition constant (Ki) or the concentration required to inhibit 50% of the specific binding (IC50).

Functional assays have also been instrumental in demonstrating this compound's antagonistic properties. Since PAF is a potent activator of various inflammatory cells, including polymorphonuclear leukocytes (PMNs), in vitro studies have often utilized these cells. In one such study, PMNs were isolated from healthy volunteers and pre-treated with different concentrations of this compound. nih.gov The cells were then stimulated with PAF, and several key functions associated with inflammation were measured. These included:

Superoxide (B77818) Production: Measured by a cytochrome c reduction assay. nih.gov

Elastase Release: Quantified by measuring the cleavage of a synthetic substrate. nih.gov

CD11b Expression: Assessed by flow cytometry as a marker of neutrophil activation. nih.gov

These studies demonstrated that this compound inhibited PAF-enhanced PMN superoxide generation, elastase release, and CD11b expression in a dose-dependent manner. nih.gov The IC50 values obtained from these experiments provide a quantitative measure of this compound's potency in inhibiting specific cellular responses to PAF.

| In Vitro Assay | Measured Parameter | Cell Type | IC50 of this compound (µM) |

| Cytochrome c Reduction Assay | Superoxide (.O2-) Production | Polymorphonuclear Leukocytes (PMNs) | 0.046 |

| Synthetic Substrate Cleavage | Elastase Release | Polymorphonuclear Leukocytes (PMNs) | 0.05 |

| Flow Cytometry | CD11b Expression | Polymorphonuclear Leukocytes (PMNs) | 0.285 |

This table presents the half-maximal inhibitory concentration (IC50) of this compound for various PAF-mediated functions in human polymorphonuclear leukocytes. nih.gov

Selection, Induction, and Characterization of Relevant Animal Disease Models

To investigate the therapeutic potential of this compound in complex inflammatory conditions, researchers have employed a variety of animal disease models. The selection of a particular model is guided by its ability to recapitulate key aspects of the pathophysiology of human diseases where PAF is implicated as a key mediator, such as acute pancreatitis and systemic inflammatory response syndrome (SIRS).

Acute Pancreatitis Models:

Cerulein-Induced Pancreatitis: This is a widely used model of mild, edematous acute pancreatitis. nih.gov It is induced by the administration of supramaximal doses of cerulein, a cholecystokinin (B1591339) analogue, which leads to acinar cell injury, edema, and inflammatory cell infiltration. nih.govnih.gov This model is highly reproducible and allows for the study of the early events in pancreatitis. nih.gov

Choline-Deficient, Ethionine-Supplemented (CDE) Diet-Induced Pancreatitis: This model induces a more severe, necrotizing form of pancreatitis that more closely resembles severe human acute pancreatitis. nih.gov Feeding mice this diet leads to extensive acinar cell death, hemorrhage, and a robust inflammatory response. nih.gov The severity and mortality in this model can be controlled by the duration of the diet. nih.gov

Bile Duct Ligation-Induced Pancreatitis: This model is relevant for studying gallstone-induced pancreatitis. Ligation of the pancreatic duct in mice leads to systemic inflammation and multiorgan dysfunction, mirroring the clinical course of severe acute pancreatitis in humans. nih.gov

Other Relevant Models:

Bile Duct Ligation (BDL) Model of Liver Injury: While primarily a model for cholestatic liver disease, BDL in rats also induces a systemic inflammatory response. nih.govmdpi.com This model has been used to study the effects of this compound on liver injury and the associated inflammation. nih.gov

The characterization of these models involves a combination of biochemical and histological assessments to confirm the development of the disease and to evaluate the effects of this compound.

| Animal Model | Induction Method | Key Pathological Features | Relevance to Human Disease |

| Cerulein-Induced Pancreatitis | Supramaximal stimulation with cerulein | Pancreatic edema, acinar cell vacuolization, inflammatory cell infiltration | Mild, edematous acute pancreatitis |

| Choline-Deficient, Ethionine-Supplemented (CDE) Diet | Feeding a specialized diet | Severe pancreatic necrosis, hemorrhage, inflammation | Severe, necrotizing acute pancreatitis |

| Bile Duct Ligation-Induced Pancreatitis | Surgical ligation of the pancreatic duct | Systemic inflammation, multiorgan dysfunction | Severe gallstone pancreatitis |

| Bile Duct Ligation (BDL) | Surgical ligation of the common bile duct | Cholestatic liver injury, systemic inflammation | Systemic inflammation secondary to organ injury |

This table summarizes the key features of animal models used in this compound research.

Advanced Biochemical and Histological Techniques Utilized in Preclinical Investigations

A cornerstone of preclinical research on this compound has been the use of advanced biochemical and histological techniques to provide quantitative and qualitative assessments of its efficacy in animal models.

Biochemical Analyses:

Biochemical measurements from blood and tissue samples are critical for monitoring the severity of the disease and the systemic inflammatory response. Commonly measured parameters include:

Pancreatic Enzymes: Serum levels of amylase and lipase (B570770) are standard biomarkers for pancreatic injury. researchgate.net

Liver Function Tests: In models involving liver injury, serum levels of alanine (B10760859) transaminase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676) are measured. nih.gov

Inflammatory Cytokines and Chemokines: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) in serum and tissue homogenates. nih.gov

Markers of Oxidative Stress: Assays for superoxide dismutase, catalase, and glutathione (B108866) peroxidase are used to assess the extent of oxidative damage and the protective effects of this compound. nih.gov

In a study using the bile duct ligation model in rats, treatment with this compound resulted in a significant decrease in mean serum bilirubin and liver enzymes, and a significant increase in superoxide dismutase, catalase, and glutathione peroxidase values compared to untreated animals. nih.gov

Histological and Immunohistochemical Techniques:

Histological examination of tissue sections provides a detailed view of the microscopic changes occurring in the affected organs.

Hematoxylin and Eosin (H&E) Staining: This is the most common staining method used to assess tissue morphology. In pancreatitis models, H&E staining is used to evaluate the degree of edema, inflammatory cell infiltration, acinar cell necrosis, and hemorrhage. nih.govresearchgate.net Histopathological scoring systems are often employed to quantify the severity of these changes.

Immunohistochemistry (IHC): IHC utilizes antibodies to detect the presence and localization of specific proteins within tissue sections. This technique can be used to identify and quantify inflammatory cells (e.g., neutrophils, macrophages) and to assess the expression of various inflammatory mediators and cellular markers. researchgate.net

For instance, in the BDL rat model, histological evaluation of liver sections from this compound-treated animals showed significantly less fibrosis and neutrophil infiltration compared to the untreated group. nih.gov

| Technique | Application in this compound Research | Key Findings |

| Biochemical Assays | ||

| Serum Enzyme Assays | Measurement of amylase, lipase, ALT, AST, bilirubin | This compound treatment can reduce elevated levels of these enzymes in animal models of pancreatitis and liver injury. nih.gov |

| ELISA | Quantification of inflammatory cytokines (TNF-α, IL-6, IL-8) | This compound has been shown to reduce systemic levels of pro-inflammatory cytokines. nih.gov |

| Oxidative Stress Assays | Measurement of superoxide dismutase, catalase, glutathione peroxidase | This compound can increase the levels of antioxidant enzymes, suggesting a protective effect against oxidative stress. nih.gov |

| Histological Techniques | ||

| Hematoxylin and Eosin (H&E) Staining | Assessment of pancreatic and liver tissue morphology (edema, inflammation, necrosis, fibrosis) | This compound treatment reduces the severity of histological damage in animal models. nih.govnih.gov |

| Immunohistochemistry (IHC) | Identification and quantification of inflammatory cells and markers | This compound can decrease the infiltration of neutrophils into inflamed tissues. nih.gov |

This table outlines the advanced biochemical and histological techniques employed in the preclinical investigation of this compound.

Conceptual Framework for Future Research Directions with Lexipafant and Paf R Antagonism

Exploring Novel Therapeutic Hypotheses and Mechanisms in Preclinical Models

Lexipafant (B1675196) has demonstrated significant effects in various preclinical models of inflammatory conditions, offering a foundation for exploring new therapeutic applications. In murine models of acute pancreatitis, this compound administration has been shown to reduce the severity of systemic inflammation. nih.gov Specifically, research has indicated a reduction in serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as a decrease in lung myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. nih.gov Animal experiments have consistently shown that this compound can ameliorate the inflammation associated with acute pancreatitis. nih.gov Furthermore, in models of acute necrotizing pancreatitis, this compound treatment has been observed to improve outcomes related to bacterial translocation. nih.gov

Beyond pancreatitis, this compound has shown promise in other preclinical settings. For instance, it can prevent liver ischemia/reperfusion injury and lessen the inflammatory response to liver injury induced by bile duct ligation in rats. nih.gov These findings suggest that this compound could be investigated in a broader range of ischemic and inflammatory conditions. Future preclinical research should aim to explore the efficacy of this compound in models of other inflammatory diseases where PAF is implicated, such as sepsis, acute respiratory distress syndrome (ARDS), and neuroinflammatory disorders.

To further delineate its mechanism of action, future studies could employ advanced techniques such as transcriptomics and proteomics to identify the downstream signaling pathways modulated by this compound in these disease models. This could reveal novel molecular targets and biomarkers associated with PAF-R antagonism.

| Preclinical Model | Key Findings with this compound Administration | Reference |

| Murine Acute Pancreatitis | Reduction in serum TNF-α and IL-1β | nih.gov |

| Murine Acute Pancreatitis | Decreased lung myeloperoxidase (MPO) activity | nih.gov |

| Rat Acute Necrotizing Pancreatitis | Improvement in bacterial translocation | nih.gov |

| Rat Liver Ischemia/Reperfusion | Prevention of injury | nih.gov |

| Rat Bile Duct Ligation-Induced Liver Injury | Reduced inflammatory response | nih.gov |

Investigation of Combination Therapies Involving this compound in Experimental Settings

The complex and multifactorial nature of inflammatory diseases suggests that combination therapy may offer a more effective therapeutic approach than monotherapy. The anti-inflammatory properties of this compound make it a rational candidate for combination with other therapeutic agents in experimental settings. For instance, in severe acute pancreatitis, where systemic inflammatory response syndrome (SIRS) and susceptibility to infection are major concerns, combining this compound with broad-spectrum antibiotics could be investigated in preclinical models. Such a combination could potentially address both the inflammatory cascade and the risk of secondary infections, a significant cause of morbidity and mortality.

Another promising avenue is the combination of this compound with antioxidants. Oxidative stress is a key pathogenic factor in conditions like pancreatitis. wjgnet.com Preclinical studies could explore whether the co-administration of this compound and antioxidants, such as N-acetylcysteine or vitamin E, results in synergistic protective effects against tissue damage.

Furthermore, given the interplay between PAF and other inflammatory mediators, combining this compound with antagonists of other pro-inflammatory cytokines (e.g., TNF-α or IL-1β) or their receptors could be explored in various inflammatory disease models. The goal of such studies would be to identify synergistic or additive effects that could lead to more potent and comprehensive anti-inflammatory therapies.

Advancing the Understanding of PAF-R Pleiotropy and Subtype Specificity through this compound Studies

The Platelet-Activating Factor Receptor (PAF-R) is a G-protein coupled receptor (GPCR) that, upon activation by PAF, can trigger a multitude of intracellular signaling pathways, a phenomenon known as pleiotropy. nih.govresearchgate.net These pathways can vary depending on the cell type and the physiological or pathological context. This compound, as a specific PAF-R antagonist, serves as an invaluable pharmacological tool to dissect these diverse signaling cascades.

Future research could utilize this compound to investigate how PAF-R signaling contributes to different cellular responses. For example, by selectively blocking PAF-R with this compound, researchers can differentiate between PAF-mediated effects and those induced by other stimuli. This approach can help in mapping the specific downstream pathways activated by PAF-R in different cell types, such as immune cells, endothelial cells, and neurons.

While the existence of PAF-R subtypes is not as clearly defined as for other receptor families, subtle differences in receptor structure or function in various tissues may exist. Highly specific antagonists like this compound can be instrumental in probing for such potential subtype specificity. By comparing the binding affinities and functional effects of this compound and other PAF-R antagonists with diverse chemical structures in different tissues and cell lines, researchers may uncover evidence of receptor heterogeneity. This, in turn, could pave the way for the development of tissue-selective PAF-R modulators with improved therapeutic profiles.

Potential for Rational Design of Novel PAF-R Antagonists Based on this compound's Pharmacophore

This compound is an imidazole (B134444) derivative, belonging to a class of heterocyclic sp2 nitrogen compounds. nih.gov Its chemical structure provides a foundation for the rational design of novel PAF-R antagonists. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By analyzing the pharmacophore of this compound, medicinal chemists can identify the key structural motifs responsible for its high affinity and specificity for the PAF-R.

Computational methods, such as molecular docking and virtual screening, can be employed to design new molecules that incorporate the essential features of this compound's pharmacophore while possessing improved pharmacokinetic or pharmacodynamic properties. mdpi.com For example, by modifying the scaffold of this compound, it may be possible to enhance its oral bioavailability or metabolic stability.

Furthermore, a "scaffold hopping" approach can be utilized, where the core structure of this compound is replaced with a novel chemical scaffold while retaining the key pharmacophoric elements. nih.gov This strategy can lead to the discovery of new chemical classes of PAF-R antagonists with potentially different intellectual property landscapes and improved drug-like properties. The knowledge gained from structure-activity relationship (SAR) studies of this compound and its analogues will be crucial in guiding these design efforts. nih.gov

Application of this compound in Elucidating Unexplored PAF-Mediated Physiological Processes

Beyond its role in inflammation, PAF is involved in a wide array of physiological processes, many of which are not yet fully understood. nih.gov this compound, as a selective PAF-R antagonist, can be a powerful tool to elucidate these unexplored functions of PAF.

For example, PAF has been implicated in various aspects of reproduction. nih.gov By using this compound in in vitro and in vivo models of reproductive processes, researchers can investigate the specific role of PAF signaling in ovulation, fertilization, and embryo implantation. Recent studies have identified the PAF receptor in the equine oviduct and have shown that PAF can increase ciliary beat frequency, suggesting a role in oocyte and embryo transport. bohrium.com

The central nervous system (CNS) is another area where the physiological roles of PAF are emerging. PAF has been linked to neurotransmission and synaptic plasticity. nih.gov The use of this compound in neuroscience research can help to clarify the contribution of PAF to normal brain function and its potential involvement in neurological disorders.

Moreover, the PAF/PAF-R signaling axis has been implicated in the pathophysiology of various cancers, where it can influence tumor growth, metastasis, and angiogenesis. nih.gov The application of this compound in preclinical cancer models could help to validate the PAF-R as a therapeutic target and to understand the mechanisms by which PAF contributes to cancer progression.

Q & A

Q. What are the primary pharmacological targets of Lexipafant in acute pancreatitis, and how are these validated experimentally?

this compound, a platelet-activating factor (PAF) antagonist, inhibits PAF-mediated inflammatory pathways implicated in acute pancreatitis. Preclinical validation typically involves:

- In vitro assays : Measuring PAF receptor binding affinity via competitive radioligand binding studies .

- Animal models : Inducing pancreatitis (e.g., cerulein-induced murine models) to assess reductions in serum amylase, inflammatory cytokines (IL-6, TNF-α), and histopathological damage .

- Dose-response studies : Establishing efficacy thresholds (e.g., 100 mg/day in human trials) while monitoring adverse effects like hypotension .

Q. What experimental models are most relevant for studying this compound’s efficacy in acute pancreatitis?

- Preclinical :

- Rodent models : Cerulein-induced or bile duct ligation models to mimic mild-to-severe pancreatitis. Outcomes include pancreatic edema, neutrophil infiltration, and systemic inflammation .

- Ex vivo perfused pancreas : Isolated organ systems to evaluate direct effects on pancreatic microcirculation .

- Clinical :

- Multicenter RCTs : Randomized controlled trials (e.g., 1995 Luiten et al. study) with endpoints like MODS incidence, ICU stay duration, and 30-day mortality .

Table 1 : Key Parameters from this compound Clinical Trials

| Study Design | Sample Size | Dose | Primary Outcomes | Limitations |

|---|---|---|---|---|

| Multicenter RCT | 50 patients | 100 mg/day | 34% reduction in MODS; 12% mortality decrease | Small cohort; single-dose |

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes of this compound?

Contradictions arise from:

- Model limitations : Preclinical models often lack human disease complexity (e.g., comorbidities, genetic diversity).

- Endpoint variability : Animal studies focus on biochemical markers, while clinical trials prioritize mortality/organ failure .

Methodological solutions :- Translational biomarkers : Validate IL-8 or C-reactive protein as bridging biomarkers across species.

- Adaptive trial designs : Incorporate interim analyses to adjust dosing or enrollment criteria based on early efficacy signals .

Q. What statistical methods are optimal for analyzing this compound’s impact on heterogeneous patient populations?

- Stratified randomization : Group patients by disease severity (e.g., APACHE II scores) to reduce confounding.

- Multivariate regression : Adjust for covariates (age, comorbidities) when assessing mortality/MODS outcomes .

- Bayesian frameworks : Estimate posterior probabilities of treatment benefit in small cohorts .

Q. How should dose-escalation studies for this compound balance efficacy and toxicity?

- Phase I protocols :

- 3+3 design : Escalate doses (e.g., 50–150 mg/day) until dose-limiting toxicities (e.g., hypotension) occur in ≤33% of participants.

- PK/PD modeling : Link plasma concentrations to PAF inhibition levels using nonlinear mixed-effects models .

- Safety monitoring : Continuous hemodynamic tracking and pancreatic enzyme profiling .

Data Contradiction and Reproducibility

Q. What factors contribute to variability in this compound trial outcomes across institutions?

- Protocol deviations : Inconsistent diagnostic criteria for pancreatitis severity.

- Endpoint definitions : Heterogeneous MODS scoring systems (e.g., SOFA vs. Marshall criteria) .

Mitigation strategies :- Centralized training : Standardize data collection and adverse event reporting.

- Blinded endpoint adjudication : Use independent committees to reduce bias .

Q. How can researchers optimize combinatorial therapies involving this compound?

- Synergy testing : Pair this compound with protease inhibitors (e.g., gabexate mesilate) in vitro and measure additive reductions in cytokine release.

- Factorial trial designs : Test this compound ± enteral nutrition in a 2x2 matrix to isolate interaction effects .

Methodological Best Practices

- Data transparency : Share raw datasets (e.g., cytokine levels, imaging) via repositories like Figshare, adhering to FAIR principles .

- Reproducibility : Document experimental protocols using ARRIVE guidelines for preclinical studies .

- Ethical compliance : Obtain informed consent for biobanking residual trial samples for future omics analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.